(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide
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Overview
Description
(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives This compound is characterized by the presence of a naphthothiazole ring system fused with a cinnamamide moiety
Mechanism of Action
Target of Action
The primary targets of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide are currently unknown. This compound is a derivative of 2-methyl-naphtho[2,1-d]thiazole , which is known to be used in the photosensitive material industry to enhance and improve color film’s light sensitivity and color sensitivity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide typically involves the condensation of 3-methylnaphtho[2,1-d]thiazol-2(3H)-amine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]thiazole derivatives: Compounds with similar naphthothiazole ring systems.
Cinnamamide derivatives: Compounds containing the cinnamamide moiety.
Uniqueness
(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide is unique due to its specific structural combination of naphthothiazole and cinnamamide. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-23-18-13-12-16-9-5-6-10-17(16)20(18)25-21(23)22-19(24)14-11-15-7-3-2-4-8-15/h2-14H,1H3/b14-11+,22-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYYMTMFKLLJIR-XQSDEATASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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